Receptor Selectivity Profile: Diquafosol vs. UTP and Denufosol at P2Y Subtypes
Diquafosol exhibits a defined selectivity profile across P2Y receptor subtypes. In calcium mobilization assays using 1321N1 cells expressing human P2Y receptors, diquafosol acts as a potent agonist at P2Y2 (EC50 = 0.1 µM) and P2Y4 (EC50 = 0.4 µM) receptors [1]. This compound shows notable selectivity over the P2Y6 receptor (EC50 = 20 µM), providing a selectivity window of approximately 200-fold for P2Y2 over P2Y6. The endogenous agonist UTP has a comparable potency at P2Y2, but diquafosol's unique dinucleotide structure distinguishes it from other synthetic P2Y2 agonists like denufosol, which is a uracil-cytosine dinucleotide with a different receptor interaction profile and clinical development pathway for cystic fibrosis rather than dry eye [2].
| Evidence Dimension | P2Y2 Receptor Potency |
|---|---|
| Target Compound Data | EC50 = 0.1 µM (calcium mobilization assay in 1321N1 cells) |
| Comparator Or Baseline | P2Y4: EC50 = 0.4 µM; P2Y6: EC50 = 20 µM |
| Quantified Difference | ~200-fold selectivity for P2Y2 over P2Y6 |
| Conditions | Human P2Y receptor subtypes expressed in 1321N1 astrocytoma cells |
Why This Matters
For drug discovery and pharmacological research, diquafosol offers a well-characterized selectivity window that reduces confounding effects from off-target P2Y6 activation, enabling more precise investigation of P2Y2/P2Y4-mediated signaling.
- [1] Bertin Bioreagent. Diquafosol (sodium salt) Product Overview. EC50 values for P2Y2, P2Y4, and P2Y6 receptors. View Source
- [2] Brunschweiger A, Müller CE. P2 receptors activated by uracil nucleotides--an update. Curr Med Chem. 2006;13(3):289-312. View Source
